molecular formula C15H16N2 B14127830 N-Benzyl-3-methylbenzenecarboximidamide

N-Benzyl-3-methylbenzenecarboximidamide

Cat. No.: B14127830
M. Wt: 224.30 g/mol
InChI Key: WJRKKPLVPUBRTB-UHFFFAOYSA-N
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Description

N-Benzyl-3-methylbenzenecarboximidamide is an organic compound with the molecular formula C15H16N2 and a molecular weight of 224.3 g/mol This compound is characterized by the presence of a benzyl group attached to a 3-methylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methylbenzenecarboximidamide typically involves the reaction of benzylamine with 3-methylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-Benzyl-3-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-methylbenzenecarboximidamide
  • N-Benzyl-2-methylbenzenecarboximidamide
  • N-Benzyl-3-ethylbenzenecarboximidamide

Uniqueness

N-Benzyl-3-methylbenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-benzyl-3-methylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-12-6-5-9-14(10-12)15(16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

WJRKKPLVPUBRTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

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